![molecular formula C15H11N3S B2590127 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 76196-83-3](/img/structure/B2590127.png)
9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic compound characterized by its unique tetracyclic structure
Mechanism of Action
Target of Action
The primary target of the compound 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are significant mediators of inflammation .
Mode of Action
6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .
Pharmacokinetics
The compound’s lipophilicity suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of COX-2 by 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . In addition, it has been shown to have considerable inhibitory effects on MCF-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates . The compound interacts with the enzyme, inhibiting its activity and thereby reducing the rate of carbohydrate digestion . This interaction could potentially be leveraged for the treatment of type 2 diabetes mellitus .
Cellular Effects
In cellular contexts, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been shown to exhibit inhibitory effects against various tumor cell lines . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline exerts its effects through binding interactions with biomolecules, such as enzymes . For instance, it has been shown to inhibit the activity of α-glucosidase through a mechanism that involves binding to the enzyme . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .
Temporal Effects in Laboratory Settings
The effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline have been studied over time in laboratory settings . These studies have provided insights into the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
While specific studies on the dosage effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline in animal models are currently limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
Given its inhibitory effects on α-glucosidase, it is likely that the compound is involved in the metabolism of carbohydrates
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, nucleophilic substitutions, and the introduction of the methylsulfanyl group through thiolation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tetracyclic structure.
Scientific Research Applications
9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene include other tetracyclic compounds with different substituents or functional groups. Examples include:
- 2-chloro-17-thia-9-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene .
- 4,6-dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one .
Uniqueness
The uniqueness of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene lies in its specific methylsulfanyl group and the arrangement of nitrogen atoms within the tetracyclic structure
Properties
IUPAC Name |
6-methylsulfanylbenzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKHKTWLEZZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)
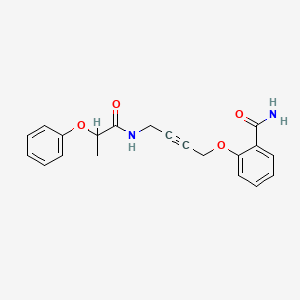
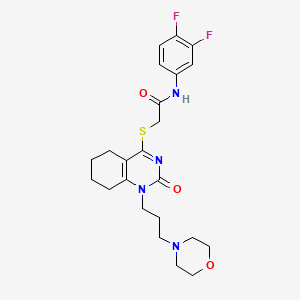
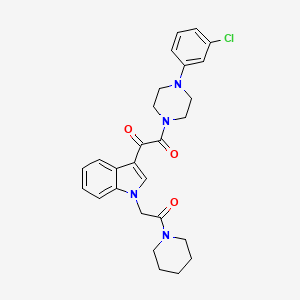
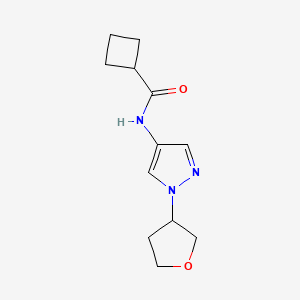
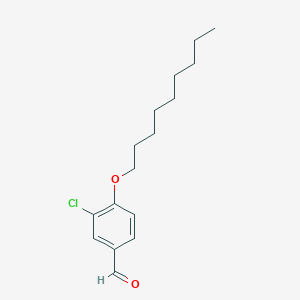
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2590054.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide](/img/structure/B2590058.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)

